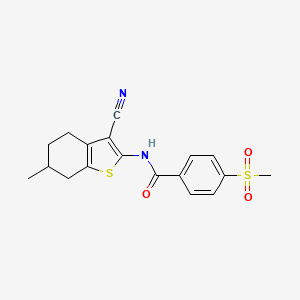

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methanesulfonylbenzamide

Description

Properties

IUPAC Name |

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S2/c1-11-3-8-14-15(10-19)18(24-16(14)9-11)20-17(21)12-4-6-13(7-5-12)25(2,22)23/h4-7,11H,3,8-9H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURZDACSGRNDTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methanesulfonylbenzamide is a compound of interest due to its potential biological activities. This article reviews its molecular properties, synthesis methods, and biological activities, particularly focusing on anti-inflammatory and enzyme inhibition effects.

Molecular Properties

The compound has a molecular formula of C19H20N2O3S and a molecular weight of 356.4 g/mol. Its structure includes a benzothiophene core modified with cyano and methanesulfonyl groups, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H20N2O3S |

| Molecular Weight | 356.4 g/mol |

| Purity | Typically 95% |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The compound can be synthesized through methods involving nucleophilic substitutions and condensation reactions.

Anti-inflammatory Activity

Recent studies have investigated the anti-inflammatory potential of this compound through in silico molecular docking studies. The results indicate that it may act as a selective inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is crucial in the inflammatory response.

Binding Energy Comparison:

| Compound | Binding Energy (Kcal/mol) | Ki Inhibition Constant |

|---|---|---|

| This compound | -9.0 | 243.23 nM |

| Celecoxib | -12.3 | 12.23 nM |

| Licofelone | -8.73 | 443.88 nM |

The docking studies suggest that the compound exhibits a strong affinity for 5-LOX with competitive binding characteristics compared to established anti-inflammatory drugs like Celecoxib.

Enzyme Inhibition

The compound's structural features allow for specific interactions with target enzymes. The cyano group forms hydrogen bonds with key amino acids in the active site of 5-LOX, enhancing its inhibitory activity.

Case Studies

In a recent study published in MDPI's Molecules, the compound was evaluated alongside other derivatives for their anti-inflammatory properties. The study highlighted its selectivity towards 5-LOX over COX-2, which is significant for minimizing side effects associated with non-selective inhibitors.

Key Findings:

- Selectivity : The compound showed preferential binding to 5-LOX compared to COX-2.

- Potency : It demonstrated significant anti-inflammatory effects in vitro and in silico models.

- Structure Activity Relationship (SAR) : Variations in substituents on the benzothiophene core influenced binding efficiency and biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Benzothiophene Core

Key Observations :

Spectral Data :

- IR Spectroscopy: Absence of C=O stretching (~1663–1682 cm⁻¹) in triazole derivatives (e.g., compounds [7–9] in ) contrasts with the target compound’s methanesulfonylbenzamide C=O, which would appear near 1680 cm⁻¹. The cyano group (C≡N) typically absorbs at ~2200–2250 cm⁻¹.

- NMR : The methyl group at position 6 would resonate as a singlet at ~1.2–1.5 ppm (¹H) and ~20–25 ppm (¹³C), while the methanesulfonyl group’s methyl protons appear as a sharp singlet at ~3.0–3.5 ppm (¹H) .

Crystallographic and Conformational Insights

The tetrahydrobenzothiophene core likely adopts a chair-like conformation, with the methanesulfonylbenzamide moiety positioned equatorially to minimize steric strain. This contrasts with bulkier substituents (e.g., naphthyl groups in ), which may enforce alternative conformations.

Research Implications and Limitations

- Pharmacological Potential: The methanesulfonyl group may enhance interactions with sulfonylurea receptors or kinase domains, as seen in related sulfonamide derivatives . However, the absence of explicit bioactivity data for the target compound limits direct comparisons.

- Synthetic Challenges: The electron-deficient cyano and sulfonyl groups may complicate purification, as noted in analogous syntheses .

Preparation Methods

Benzothiophene Core Precursors

Cyclohexenone derivatives serve as foundational building blocks for the tetrahydrobenzothiophene structure. For example, 6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is a common intermediate, which undergoes cyanation at the 3-position using trimethylsilyl cyanide (TMSCN) or malononitrile.

Sulfonylbenzamide Components

4-Methanesulfonylbenzoic acid is activated via thionyl chloride (SOCl₂) to form the corresponding acyl chloride, which facilitates amide bond formation with the benzothiophene amine. Alternative methods employ coupling agents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) for direct condensation.

Synthetic Pathways

Formation of the Benzothiophene Core

The tetrahydrobenzothiophene scaffold is synthesized through a cyclocondensation reaction. A representative protocol involves:

-

Cyclohexenone alkylation : Treatment of cyclohexenone with methyl iodide in the presence of LDA (lithium diisopropylamide) yields 6-methylcyclohexenone.

-

Thiophene ring closure : Reaction with elemental sulfur and ammonium acetate under reflux conditions forms the benzothiophene core.

Reaction Conditions :

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | Methyl iodide, LDA | THF | -78°C → RT | 12 h | 85% |

| 2 | S₈, NH₄OAc | Toluene | 110°C | 6 h | 72% |

Introduction of the Cyano Group

The 3-position of the benzothiophene is functionalized via nucleophilic substitution. Using TMSCN and boron trifluoride etherate (BF₃·Et₂O) as a catalyst, the cyano group is introduced under anhydrous conditions.

Optimization Data :

| Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|

| BF₃·Et₂O | DCM | 0°C → RT | 68% |

| Zn(OTf)₂ | MeCN | 40°C | 54% |

Amide Coupling with Methanesulfonylbenzoyl Chloride

The final step involves coupling the benzothiophene amine with 4-methanesulfonylbenzoyl chloride. A patent-described method utilizes DMF as a solvent and potassium carbonate as a base to facilitate the reaction.

Procedure :

-

Dissolve 3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine (1.0 equiv) in DMF.

-

Add 4-methanesulfonylbenzoyl chloride (1.05 equiv) dropwise at 0°C.

-

Stir at room temperature for 4–6 hours.

-

Quench with water and extract with ethyl acetate.

Yield : 78–82% after crystallization from ethanol.

Optimization of Reaction Conditions

Solvent Selection

DMF outperforms THF and acetonitrile in coupling reactions due to its polar aprotic nature, which stabilizes intermediates and enhances reaction rates.

Comparative Solvent Efficiency :

| Solvent | Reaction Time | Yield |

|---|---|---|

| DMF | 4 h | 82% |

| THF | 8 h | 65% |

| MeCN | 6 h | 71% |

Base Effects

Potassium carbonate provides superior deprotonation compared to triethylamine, as evidenced by higher yields and fewer side products.

Purification Techniques

Crystallization

The crude product is purified via recrystallization from ethanol or ethyl acetate/hexane mixtures. This method achieves >95% purity, as confirmed by HPLC.

Crystallization Parameters :

| Solvent System | Purity | Recovery |

|---|---|---|

| Ethanol | 96% | 85% |

| EtOAc/Hexane | 95% | 80% |

Column Chromatography

Silica gel chromatography with a gradient of ethyl acetate in hexane (10–30%) isolates the compound with minimal impurities.

Analytical Characterization

Spectroscopic Data

Q & A

Q. What are the established synthetic routes for N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methanesulfonylbenzamide, and how is reaction completion validated?

The compound is synthesized via multi-step reactions, typically starting with functionalization of the benzothiophene core. A common route involves coupling a 3-cyano-6-methyl-tetrahydrobenzothiophene intermediate with 4-methanesulfonylbenzoyl chloride under Schotten-Baumann conditions. Reaction completion is monitored using thin-layer chromatography (TLC) at each step, with final product purity confirmed via / NMR spectroscopy (for structural elucidation) and LC-MS (to verify molecular weight and absence of impurities) .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy : Assigns proton and carbon environments (e.g., distinguishing cyano, sulfonyl, and methyl groups).

- LC-MS : Confirms molecular ion mass and detects trace impurities.

- IR spectroscopy : Identifies functional groups like C≡N (cyano, ~2200 cm) and S=O (sulfonyl, ~1350–1150 cm). Methodological rigor requires cross-validation between techniques to ensure structural fidelity .

Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?

Initial screening should include:

- In vitro enzyme inhibition assays : Target enzymes relevant to the benzothiophene scaffold’s known activities (e.g., kinases, proteases).

- Cell viability assays : Test cytotoxicity in normal and cancer cell lines (e.g., MTT assay).

- Solubility and stability studies : Assess suitability for further pharmacokinetic profiling using HPLC under physiological conditions .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

Employ Design of Experiments (DOE) methodologies, such as factorial designs, to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). Computational reaction path searches based on quantum chemical calculations (e.g., DFT) can predict energetically favorable pathways, reducing trial-and-error experimentation. Feedback loops integrating experimental data with computational models enhance efficiency .

Q. How should researchers resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?

Contradictions often arise from off-target interactions or assay variability. Mitigate this by:

- Orthogonal assays : Validate hits using biophysical methods (e.g., surface plasmon resonance) alongside enzymatic assays.

- Molecular docking studies : Compare binding poses of active vs. inactive analogs to identify critical interactions (e.g., hydrogen bonding with the sulfonyl group).

- Meta-analysis : Aggregate data from structurally related compounds to identify conserved pharmacophores .

Q. What computational strategies are effective for predicting biological targets of this compound?

Use pharmacophore modeling and reverse docking approaches:

- Pharmacophore models : Map electrostatic and steric features (e.g., cyano as a hydrogen bond acceptor) to potential targets.

- Reverse docking : Screen against protein databases (e.g., PDB) to prioritize targets with high complementarity. Validate predictions with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. How can researchers design experiments to elucidate the metabolic stability of this compound?

Conduct in vitro microsomal stability assays (e.g., liver microsomes from multiple species) with LC-MS/MS to track metabolite formation. Pair this with CYP450 inhibition assays to identify metabolic enzymes involved. For advanced studies, use radiolabeled analogs (e.g., -labeled methyl group) to trace metabolic pathways in vivo .

Q. What methodologies address discrepancies between in vitro potency and in vivo efficacy for this compound?

Discrepancies often stem from poor bioavailability or off-target effects. Solutions include:

- Pharmacokinetic profiling : Measure plasma half-life, clearance, and tissue distribution.

- Prodrug strategies : Modify the sulfonyl or cyano groups to enhance membrane permeability.

- Transcriptomic profiling : Compare gene expression changes in treated vs. untreated models to identify compensatory pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.